Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

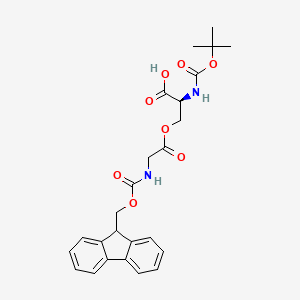

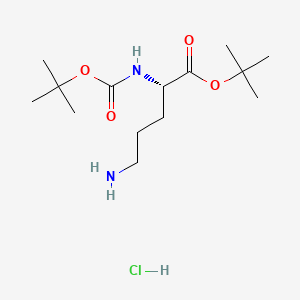

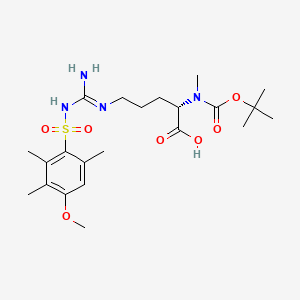

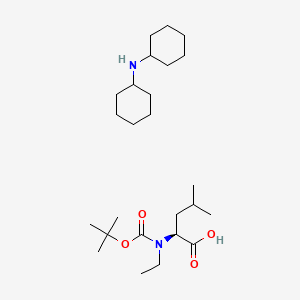

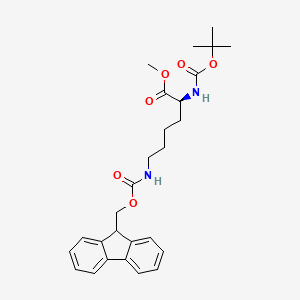

The compound is a derivative of dicyclohexylamine, which is a secondary amine with two cyclohexyl groups. The compound also contains allyloxy carbonyl and tert-butoxycarbonyl groups, which are commonly used in organic synthesis as protecting groups for amines .

Molecular Structure Analysis

The molecular structure would likely be complex due to the presence of multiple functional groups. The cyclohexyl groups would add significant steric bulk, and the Boc group is also quite large .Chemical Reactions Analysis

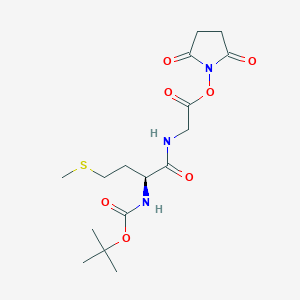

The compound could potentially undergo a variety of reactions. The Boc group could be removed under acidic conditions, and the allyloxy group could potentially undergo a Claisen rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its large size and the presence of multiple functional groups .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

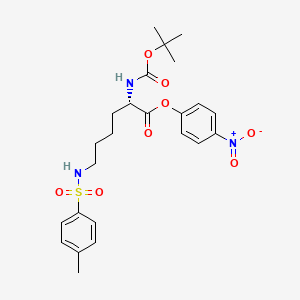

Derivative Formation : The acylation of histidine with di-tert-butyl and di-tert-amyl pyrocarbonates has resulted in Nα,Nim-di-tert-alkoxycarbonyl derivatives. Among these, the Nα,Nim-di-tert-butoxycarbonyl derivative was crystallized, forming salts with dicyclohexylamine, highlighting its utility in producing crystalline forms of amino acid derivatives (Pozdnev, 1980).

Crystal Structure Analysis : The crystal structure of dicyclohexylaminium (2S,3R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxybutanoate has been determined, revealing a network of hydrogen bonds leading to chains of ions. This work underlines the importance of dicyclohexylamine derivatives in understanding molecular interactions and structure (Bryndal & Lis, 2007).

Synthesis of Blocked Amino Acids : Biphenylisopropyloxycarbonyl-blocked amino acids were synthesized as their dicyclohexylamine salts, demonstrating a method for regenerating Bpoc-amino acids from their salts and ensuring syntheses are free from racemization (Feinberg & Merrifield, 1972).

Asymmetric Synthesis of β-Amino Acid Derivatives : The synthesis of unsaturated β-amino acid derivatives from lithium (α-methylbenzyl)allylamide and (E,E)-tert-butyl hex-2,4-dienoate has been achieved, illustrating the potential of dicyclohexylamine derivatives in asymmetric synthesis and the production of biologically relevant molecules (Davies, Fenwick, & Ichihara, 1997).

Antibacterial Compound Synthesis : Stereocontrolled synthesis of tricyclic carbapenem (5-azatrinem) derivatives, where a piperidine ring is condensed to the carbapenem skeleton, was achieved starting from an acetoxyazetidinone chiron. This process emphasizes the role of dicyclohexylamine derivatives in the development of new antibacterial agents (Mori, Somada, & Oida, 2000).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O6.C12H23N/c1-5-8-20-12(19)15-9(10(16)17)6-7-14-11(18)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHPSLKRGKRCQH-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743379 |

Source

|

| Record name | (2R)-4-[(tert-Butoxycarbonyl)amino]-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate | |

CAS RN |

350820-59-6 |

Source

|

| Record name | (2R)-4-[(tert-Butoxycarbonyl)amino]-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)